2-[5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole
CAS No.: 2549025-59-2
Cat. No.: VC11851335
Molecular Formula: C22H27N5O2
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549025-59-2 |
|---|---|
| Molecular Formula | C22H27N5O2 |
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | (3,5-dimethyl-1,2-oxazol-4-yl)-[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
| Standard InChI | InChI=1S/C22H27N5O2/c1-13(2)27-19-8-6-5-7-18(19)23-22(27)26-11-16-9-25(10-17(16)12-26)21(28)20-14(3)24-29-15(20)4/h5-8,13,16-17H,9-12H2,1-4H3 |
| Standard InChI Key | RURIZNDCCSZEPC-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C(C)C |
| Canonical SMILES | CC1=C(C(=NO1)C)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C(C)C |
Introduction
Synthesis Methods
The synthesis of such complex heterocyclic compounds typically involves multi-step organic reactions. Common methods include:
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Cyclodehydration: This process can be used to form the oxazole ring, often employing reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.
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Cyclization Reactions: These are crucial for forming the pyrrolo and benzodiazole rings, often involving catalysts and specific reaction conditions.
Potential Applications
While specific applications for this compound are not detailed, similar compounds with oxazole and benzodiazole rings have been explored for their:
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Biological Activity: Potential as antimicrobial, anticancer, and anti-inflammatory agents.
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Chemical Building Blocks: Used in the synthesis of more complex molecules.
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Material Science: Contributing to the development of advanced materials due to their structural properties.
Chemical Reactions
The compound can undergo various chemical reactions, including:
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Oxidation: The oxazole ring can be oxidized using reagents like manganese dioxide.
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Reduction: Hydrogenation reactions can reduce certain parts of the molecule.
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Substitution: Nucleophilic substitution can modify functional groups on the benzodiazole ring.
Comparison with Similar Compounds
Similar compounds featuring oxazole rings, such as Aleglitazar and Oxaprozin, have been studied for their therapeutic potential. The unique combination of rings in the compound of interest may offer distinct biological interactions compared to these analogs.
Research Findings
Due to the lack of specific data on this compound, research findings are largely speculative based on similar structures. Studies on related compounds suggest potential in drug development and material science.
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| Aleglitazar | Not specified | Not specified | Antidiabetic |
| Oxaprozin | Not specified | Not specified | COX-2 inhibitor |
| Mubritinib | Not specified | Not specified | Tyrosine kinase inhibitor |
| Ditazole | Not specified | Not specified | Platelet aggregation inhibitor |
Note:
The table above provides a general overview of similar compounds featuring oxazole rings. Specific details for 2-[5-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole are not available due to limited literature.
Future Research Directions:
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Synthetic Optimization: Developing efficient synthesis methods for large-scale production.
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Biological Screening: Investigating the compound's biological activity to identify potential therapeutic applications.
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Material Science Applications: Exploring its use in advanced materials development.
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